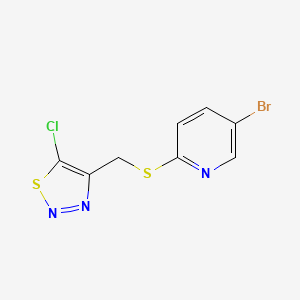
4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole typically involves the reaction of 5-bromopyridine-2-thiol with 5-chloro-1,2,3-thiadiazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-2-thiol: Shares the bromopyridine moiety.
5-Chloro-1,2,3-thiadiazole: Shares the thiadiazole moiety.
4-((5-Bromopyridin-2-yl)methyl)morpholine: Similar structure with a morpholine ring.
Uniqueness
4-(((5-Bromopyridin-2-yl)thio)methyl)-5-chloro-1,2,3-thiadiazole is unique due to the combination of its bromopyridine and thiadiazole moieties, which confer specific chemical and biological properties that are not present in the individual components or other similar compounds.
Properties
Molecular Formula |
C8H5BrClN3S2 |
|---|---|
Molecular Weight |
322.6 g/mol |
IUPAC Name |
4-[(5-bromopyridin-2-yl)sulfanylmethyl]-5-chlorothiadiazole |
InChI |
InChI=1S/C8H5BrClN3S2/c9-5-1-2-7(11-3-5)14-4-6-8(10)15-13-12-6/h1-3H,4H2 |
InChI Key |
STDRZLIFKWKCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)SCC2=C(SN=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















